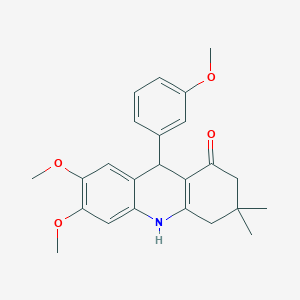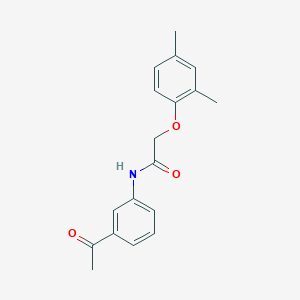
6,7-dimethoxy-9-(3-methoxyphenyl)-3,3-dimethyl-3,4,9,10-tetrahydro-1(2H)-acridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-dimethoxy-9-(3-methoxyphenyl)-3,3-dimethyl-3,4,9,10-tetrahydro-1(2H)-acridinone is a useful research compound. Its molecular formula is C24H27NO4 and its molecular weight is 393.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.19400834 g/mol and the complexity rating of the compound is 657. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity and Mechanism of Action
A study by Nguyen et al. (2006) on benzo[a]pyrano[3,2-h]acridin-7-one analogues, closely related to the compound , revealed significant antitumor activity. These compounds showed submicromolar cytotoxicity against specific cancer cell lines and were effective in forming covalent adducts with purified DNA, indicating a strong potential for cancer treatment (Nguyen et al., 2006).
Synthesis of Acrimarins from Acridone Derivatives
Herath et al. (2004) synthesized acrimarins, a class of compounds derived from acridone analogues, which are structurally similar to the compound of interest. This research contributes to the understanding of the synthetic pathways and potential applications of acridone-based compounds in various fields, including medicinal chemistry (Herath et al., 2004).
Reactions with Aminoxyls and Dioxiranes
Dinoi et al. (1998) explored the reactions of aminoxyls with dioxiranes, providing insights into the chemical behavior of compounds related to the specified acridinone. This research is relevant for understanding the chemical properties and reactivity of similar acridinone derivatives (Dinoi et al., 1998).
Effects on Topoisomerase-I Targeting Activity and Cytotoxicity
Singh et al. (2003) investigated compounds structurally akin to the acridinone , focusing on their topoisomerase-I targeting activity and cytotoxicity. This research enhances the understanding of the biological activities of acridinone derivatives and their potential as therapeutic agents (Singh et al., 2003).
Synthesis and Reactivity of Pyridinol Antioxidants
A study by Wijtmans et al. (2004) on the synthesis of pyridinol antioxidants, which are structurally related to the acridinone derivative, offers valuable insights into the synthesis and potential applications of these compounds in antioxidant research (Wijtmans et al., 2004).
Molecular Diversity in Chemical Reactions
Sun et al. (2013) investigated the molecular diversity in the reactions of pyridine derivatives, related to the acridinone compound. This study contributes to the understanding of the versatility and reactivity of such compounds in chemical syntheses (Sun et al., 2013).
In Vitro Activities Against Leishmania Infantum
Di Giorgio et al. (2003) studied the in vitro antiproliferative properties of 2-methoxyacridines, which are structurally related to the acridinone derivative, against Leishmania infantum. This research sheds light on the potential therapeutic applications of acridinone derivatives in treating parasitic infections (Di Giorgio et al., 2003).
Eigenschaften
IUPAC Name |
6,7-dimethoxy-9-(3-methoxyphenyl)-3,3-dimethyl-2,4,9,10-tetrahydroacridin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-24(2)12-18-23(19(26)13-24)22(14-7-6-8-15(9-14)27-3)16-10-20(28-4)21(29-5)11-17(16)25-18/h6-11,22,25H,12-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRVOPAMNOAIQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=CC(=C(C=C3N2)OC)OC)C4=CC(=CC=C4)OC)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3aR*,6S*)-2-tert-butyl-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5523000.png)
![methyl pentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaene-4-carboxylate](/img/structure/B5523007.png)
![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5523011.png)


![2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-6-(trifluoromethyl)nicotinamide](/img/structure/B5523039.png)
![2-(methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5523042.png)
![4-[(5-propyl-3-thienyl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5523053.png)
![(1S*,5R*)-3-(1,3-benzothiazol-6-ylcarbonyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5523055.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B5523061.png)
![N-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5523075.png)
![N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5523087.png)

![3-[(3-chloro-4-methoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5523105.png)
